molecular formula C9H13NO2 B1392749 1-(4-Amino-3-methoxyphenyl)-1-ethanol CAS No. 1221792-01-3

1-(4-Amino-3-methoxyphenyl)-1-ethanol

Cat. No. B1392749
M. Wt: 167.2 g/mol
InChI Key: PDHHRGWWLTVBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Amino-3-methoxyphenyl)-1-ethanol” is a compound that contains an amino group (-NH2) and a methoxy group (-OCH3) attached to a phenyl ring. The phenyl ring is further attached to an ethanol group (-CH2CH2OH). This structure suggests that the compound could have properties similar to those of amines, ethers, and alcohols .


Molecular Structure Analysis

The molecular structure of “1-(4-Amino-3-methoxyphenyl)-1-ethanol” would consist of a phenyl ring with an amino group and a methoxy group attached, as well as an ethanol group attached to the phenyl ring . The presence of these functional groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The amino, methoxy, and ethanol groups in “1-(4-Amino-3-methoxyphenyl)-1-ethanol” could potentially participate in various chemical reactions. For instance, the amino group could undergo reactions typical of amines, such as acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Amino-3-methoxyphenyl)-1-ethanol” would be influenced by its functional groups. For example, the presence of an amino group could make the compound basic, while the presence of an ethanol group could make it polar .

Scientific Research Applications

Biocatalytic Production and Applications

1-(4-Amino-3-methoxyphenyl)-1-ethanol, a derivative of methoxyphenyl ethanol, has been recognized for its potential in the biocatalytic production of enantiopure compounds. Specifically, (S)-1-(4-methoxyphenyl) ethanol, synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst, is noted for its role in the production of drug intermediates, such as antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles for treating allergic responses. An optimization model based on the Box–Behnken experimental design demonstrated effective conditions for achieving high conversion, enantiomeric excess, and yield of the compound, emphasizing the significance of experimental parameters in catalytic bioreduction reactions (Kavi et al., 2021).

Chemical Reactions and Mechanisms

The compound's analogs have been involved in various chemical reactions, revealing insights into their reactivity and potential applications. For instance, studies on the reactions of certain methoxyphenyl thionocarbonates with alicyclic amines have provided kinetic data and reaction mechanisms, which are valuable for understanding their chemical behavior and potential applications in organic synthesis (Castro et al., 2001).

Applications in Cancer Research

Furthermore, derivatives of 1-(4-Amino-3-methoxyphenyl)-1-ethanol have been explored in the field of cancer research. Compounds such as 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one have shown significant potency against human breast cancer cell lines, indicating potential therapeutic applications. The emphasis on green chemistry principles in the synthesis process highlights the compound's role in developing environmentally friendly and sustainable pharmaceuticals (Patravale et al., 2014).

Safety And Hazards

The safety and hazards associated with “1-(4-Amino-3-methoxyphenyl)-1-ethanol” would depend on its specific properties. For example, many amines are irritants and can be harmful if ingested or inhaled .

Future Directions

The future directions for research on “1-(4-Amino-3-methoxyphenyl)-1-ethanol” would depend on its potential applications. For instance, if it were found to have pharmaceutical properties, future research could focus on optimizing its synthesis and studying its mechanism of action .

properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHHRGWWLTVBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-methoxyphenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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